molecular formula C22H21N5O5S2 B2721325 (Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1031325-66-2

(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

Cat. No. B2721325
CAS RN: 1031325-66-2
M. Wt: 499.56
InChI Key: SVAJLMPTYSKUQK-PTNGSMBKSA-N
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Description

(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C22H21N5O5S2 and its molecular weight is 499.56. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Chemical Properties

The synthesis of related oxothiazolidine derivatives, including (Z)-methyl 2-[3-(arylideneamino)-2-(arylidenehydrazono)-4-oxothiazolidin-5-ylidene]acetate, involves the reaction between thiocarbonohydrazides and dimethyl acetylene dicarboxylate, showcasing the nucleophilic addition on the C/C triple bond of dimethyl acetylenedicarboxylate (Hassan et al., 2012). Another study presented a one-pot, three-component microwave-assisted synthesis of novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, demonstrating promising antimicrobial activity (El Azab & Abdel‐Hafez, 2015).

Biological Activities and Potential Applications

Thioxothiazolidin-4-one derivatives synthesized through the coupling of different amines were investigated for their in vivo anticancer and antiangiogenic effects, indicating significant tumor growth inhibition and antiangiogenic properties in mouse models (Chandrappa et al., 2010). Moreover, derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids were explored as potent and selective aldose reductase inhibitors, with potential implications in treating diabetic complications, showcasing submicromolar inhibitory concentrations (Kučerová-Chlupáčová et al., 2020).

properties

IUPAC Name

methyl 2-[3-oxo-1-[4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5S2/c1-3-8-27-21(31)15(34-22(27)33)11-13-18(24-16-6-4-5-9-26(16)20(13)30)25-10-7-23-19(29)14(25)12-17(28)32-2/h3-6,9,11,14H,1,7-8,10,12H2,2H3,(H,23,29)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAJLMPTYSKUQK-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

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